molecular formula C9H16N2O3 B12311182 2-[(Cyclopentylcarbamoyl)amino]propanoic acid

2-[(Cyclopentylcarbamoyl)amino]propanoic acid

Katalognummer: B12311182
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: QBZQETFOFYNXDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Cyclopentylcarbamoyl)amino]propanoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group attached to an amino propanoic acid backbone.

Vorbereitungsmethoden

The synthesis of 2-[(Cyclopentylcarbamoyl)amino]propanoic acid typically involves the reaction of cyclopentyl isocyanate with alanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

2-[(Cyclopentylcarbamoyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-[(Cyclopentylcarbamoyl)amino]propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-[(Cyclopentylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and microbial growth . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in these processes.

Vergleich Mit ähnlichen Verbindungen

2-[(Cyclopentylcarbamoyl)amino]propanoic acid can be compared with other similar compounds such as:

    2-aminopropanoic acid:

    Cyclopentylcarbamoyl derivatives: These compounds share the cyclopentylcarbamoyl group but differ in their overall structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H16N2O3

Molekulargewicht

200.23 g/mol

IUPAC-Name

2-(cyclopentylcarbamoylamino)propanoic acid

InChI

InChI=1S/C9H16N2O3/c1-6(8(12)13)10-9(14)11-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14)

InChI-Schlüssel

QBZQETFOFYNXDL-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)NC(=O)NC1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.